2-Amino-2',5-dichlorobenzophenone

Pharmaceutical impurity Reference standard Lorazepam

This is Lorazepam EP Impurity A / USP Related Compound B, the mandatory reference standard for cGMP release testing and stability studies. Its dihedral ring twist of 83.72°—the largest among 98 substituted benzophenones—means solid-state behavior, dissolution, and milling cannot be replicated by analogs. Substituting monochloro versions (e.g., 2-amino-5-chlorobenzophenone) alters mass by ~34 Da and chromatographic retention, violating pharmacopeial impurity ID requirements without revalidation. Procure this precise dichloro compound to meet EP/USP compliance and ensure lot-to-lot analytical consistency.

Molecular Formula C13H9Cl2NO
Molecular Weight 266.12 g/mol
CAS No. 2958-36-3
Cat. No. B023164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2',5-dichlorobenzophenone
CAS2958-36-3
Synonyms(2-Amino-5-chlorophenyl)(2-chlorophenyl)-methanone; Lorazepam IMP A;  2’,5-Dichloro-2-aminobenzophenone;  2,5’-Dichloro-2’-aminobenzophenone;  2-Amino-5-chloro-2’-chlorobenzophenone;  NSC 611905;  USP Lorazepam Related Compound B; 
Molecular FormulaC13H9Cl2NO
Molecular Weight266.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)N)Cl
InChIInChI=1S/C13H9Cl2NO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2
InChIKeyKWZYIAJRFJVQDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 2.5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2',5-dichlorobenzophenone CAS 2958-36-3: Analytical Reference and Key Intermediate


2-Amino-2',5-dichlorobenzophenone (CAS 2958-36-3) is a chlorinated aromatic ketone belonging to the aminohalogenbenzophenone class [1]. It serves as a critical intermediate in the synthesis of benzodiazepine pharmaceuticals such as lorazepam [2] and is officially designated as a pharmacopeial impurity reference standard (Lorazepam EP Impurity A / USP Related Compound B) [3].

Quantified Substitution Risk in Aminohalogenbenzophenones: 2-Amino-2',5-dichlorobenzophenone


Simple in-class substitution is untenable because physicochemical properties, molecular recognition, and solid-state behavior diverge sharply with halogen pattern. For instance, the second chlorine in 2-Amino-2',5-dichlorobenzophenone (versus monochloro analog 2-amino-5-chlorobenzophenone) increases molecular weight by ~34 Da and shifts logP and chromatographic retention significantly, precluding direct method transfer [1]. Even more striking, its crystal dihedral ring twist reaches 83.72°, the largest among 98 substituted benzophenones surveyed, meaning any solid formulation, dissolution, or milling process will behave uniquely [2]. In regulated analytical workflows, substituting this compound for a different aminohalogenobenzophenone without revalidation violates pharmacopeial impurity identification requirements [3].

2-Amino-2',5-dichlorobenzophenone CAS 2958-36-3: Comparator-Based Quantitative Evidence


Regulatory Designation: EP Impurity A / USP Related Compound B for Lorazepam

2-Amino-2',5-dichlorobenzophenone is the only compound explicitly designated as Lorazepam EP Impurity A and Lorazepam USP Related Compound B [1]. This dual compendial recognition creates an absolute, non-negotiable requirement for its use in lorazepam drug product release testing and stability studies.

Pharmaceutical impurity Reference standard Lorazepam

Crystal Conformation: Extreme Ring Twist Angle of 83.72°

In a CSD survey of 98 substituted benzophenones, 2-amino-2',5-dichlorobenzophenone exhibited a dihedral ring twist of 83.72(6)° [1]. This is substantially larger than unsubstituted benzophenone (54-65°) and other analogs like 4-chloro-4'-hydroxybenzophenone (64.66°) [1].

Solid-state chemistry Crystallography Formulation

Electrochemical Detection: Limit of Detection 200 ppb via Voltammetry

In a comparative voltammetric study, 2-amino-2',5-dichlorobenzophenone (DCB) showed a detection limit of 200 ppb (µg/L), identical to 2-amino-5-chlorobenzophenone (MCB) but twice the LOD of 2-amino-5-bromo-2'-fluorobenzophenone (BrFB, 100 ppb) [1]. The linear quantification range was 0.2–14 ppm for DCB [1].

Electroanalysis Trace analysis Benzodiazepine metabolites

HPLC Separation: Distinct Retention from Mono-chloro and Bromo-fluoro Analogs

Using a Nova-Pak C18 column with methanol-water (65:35) mobile phase, 2-amino-2',5-dichlorobenzophenone (DCB) was fully resolved from 2-amino-5-chlorobenzophenone (MCB) and 2-amino-5-bromo-2'-fluorobenzophenone (BrFB), with MCB employed as the internal standard for DCB quantification [1]. The method achieved >97% recovery for DCB from spiked urine and serum [1].

HPLC method Metabolite analysis Chromatography

Commercial Purity: Up to 99.95% by HPLC

Commercially available 2-amino-2',5-dichlorobenzophenone is routinely supplied at purities of ≥98% and up to 99.95% as determined by HPLC . This level of purity is essential for its use as an analytical reference standard and as a pharmaceutical intermediate where impurity profiles must be tightly controlled.

High-purity intermediate Analytical standard Procurement

Environmental Analysis: Spectrophotometric Reagent for Hexavalent Chromium

2-Amino-2',5-dichlorobenzophenone has been validated as an electrophilic coupling reagent for the spectrophotometric determination of hexavalent chromium (Cr(VI)) in environmental samples . This application leverages the specific reactivity of the amino group and the electron-withdrawing chloro substituents.

Environmental monitoring Chromium(VI) detection Spectrophotometry

2-Amino-2',5-dichlorobenzophenone CAS 2958-36-3: Evidence-Backed Application Scenarios


Pharmaceutical QC/Regulatory: Lorazepam Impurity Standard

For laboratories performing release testing, stability studies, or method validation for lorazepam drug substance or product, 2-Amino-2',5-dichlorobenzophenone is the mandatory reference standard for EP Impurity A and USP Related Compound B [1]. Its use is a cGMP requirement for demonstrating control of this specific impurity.

Solid-State Formulation Research

Given its uniquely large ring twist angle of 83.72° [1], this compound serves as a model system for studying the impact of conformation on crystal packing, solubility, and mechanical properties. It is particularly relevant for researchers investigating the formulation challenges of halogenated benzophenone-based APIs.

Forensic and Clinical Toxicology

As a metabolite of benzodiazepines, this compound is a key analytical target in toxicology. The established HPLC-ECD method with >97% recovery from urine and serum [1] and the voltammetric method with a 200 ppb LOD [2] provide validated analytical frameworks for its detection and quantification in biological matrices.

Environmental Monitoring of Chromium(VI)

Analytical chemists can utilize this compound as an electrophilic coupling reagent in a validated spectrophotometric method for the determination of hexavalent chromium in water and soil samples [1], offering an alternative to conventional colorimetric reagents.

Technical Documentation Hub

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